molecular formula C20H16O4 B11956985 9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester CAS No. 1625-82-7

9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester

Cat. No.: B11956985
CAS No.: 1625-82-7
M. Wt: 320.3 g/mol
InChI Key: ITJNGTUROSCESK-UHFFFAOYSA-N
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Description

Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is an organic compound with the molecular formula C20H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique etheno bridge between the 9 and 10 positions of the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, anthracene acts as the diene, and dimethyl acetylenedicarboxylate serves as the dienophile. The reaction is usually carried out in an inert solvent such as toluene or xylene, under reflux conditions to facilitate the formation of the etheno bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying Diels-Alder reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices

Mechanism of Action

The mechanism by which dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in various pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate: A closely related compound with a similar structure but different bridging group.

    9,10-Dihydroanthracene: Lacks the etheno bridge and has different reactivity and applications.

    Anthracene: The parent compound without any modifications, used widely in organic synthesis and materials science.

Uniqueness

Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is unique due to its etheno bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in Diels-Alder reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

1625-82-7

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

dimethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15,16-dicarboxylate

InChI

InChI=1S/C20H16O4/c1-23-19(21)17-15-11-7-3-5-9-13(11)16(18(17)20(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3

InChI Key

ITJNGTUROSCESK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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